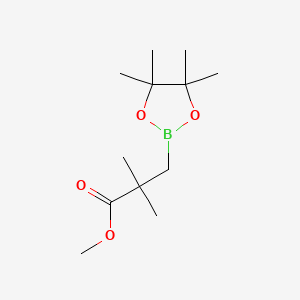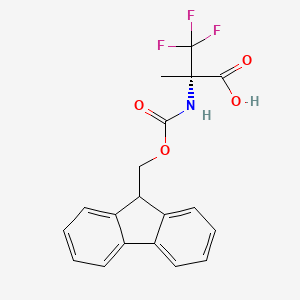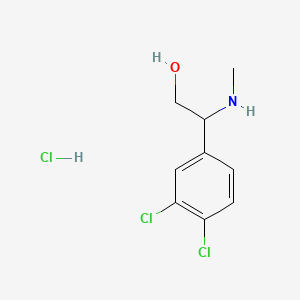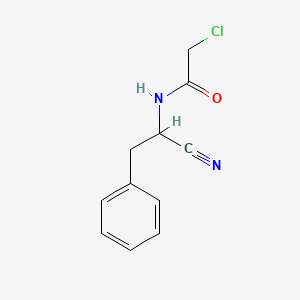
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organic compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be synthesized through a multi-step process. One common method involves the borylation of an appropriate precursor using a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronate esters depending on the nucleophile used.
科学研究应用
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as a precursor in the development of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
作用机制
The mechanism of action of methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boron-containing compounds.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different structural features.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar boronate ester group but different carbon backbone.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic ester with a pyrazole ring, used in similar synthetic applications.
Uniqueness
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific combination of a boronate ester group and a methyl ester group. This dual functionality allows for versatile reactivity and makes it a valuable building block in organic synthesis. Its stability and ease of handling further enhance its utility in various research and industrial applications.
属性
分子式 |
C12H23BO4 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC 名称 |
methyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
InChI |
InChI=1S/C12H23BO4/c1-10(2,9(14)15-7)8-13-16-11(3,4)12(5,6)17-13/h8H2,1-7H3 |
InChI 键 |
BZFUGRDPRDAKPW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)


![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)

![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

